Noreugenin

Catalog No.
S626994
CAS No.
1013-69-0
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noreugenin

CAS Number

1013-69-0

Product Name

Noreugenin

IUPAC Name

5,7-dihydroxy-2-methylchromen-4-one

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3

InChI Key

NCUJRUDLFCGVOE-UHFFFAOYSA-N

Synonyms

5,7-DIHYDROXY-2-METHYL-4H-CHROMEN-4-ONE

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)O

Anti-cancer properties:

Studies suggest Noreugenin might possess anti-cancer properties. In vitro (laboratory) studies have shown that Noreugenin exhibits antiproliferative (cell growth inhibiting) effects on various cancer cell lines, including those of breast, lung, and liver cancers. These effects are thought to be mediated by various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion []. However, it is crucial to note that these findings are based on cell culture studies, and further research, including in vivo (animal) and clinical trials, is needed to confirm these effects and assess the safety and efficacy of Noreugenin in cancer treatment.

Anti-inflammatory properties:

Other potential applications:

Preliminary research suggests Noreugenin might also have other potential health benefits, including:

  • Neuroprotective effects: Noreugenin may protect nerve cells from damage, potentially offering benefits in neurodegenerative diseases.
  • Antimicrobial activity: Studies indicate that Noreugenin might exhibit antibacterial and antifungal properties.

Noreugenin is a naturally occurring compound classified as a chromone, specifically a member of the 1,4-benzopyrone family. Its chemical formula is C10_{10}H8_{8}O4_{4}, and it features a methyl group at position 2 and hydroxyl groups at positions 5 and 7 of the chromone structure. This structural configuration contributes to its unique properties and biological activities. Noreugenin is primarily derived from natural sources such as plants, particularly those in the genus Eugenia and Corynebacterium glutamicum .

  • The mechanism of action of noreugenin is still under investigation.
  • Studies suggest potential anti-inflammatory and antioxidant properties, but the exact mechanism requires further research [, ].
  • Information on safety hazards associated with noreugenin is limited in publicly available scientific publications.
  • As with any scientific research, following safe handling practices for unknown compounds is advisable.

Additional Information

  • Scientific understanding of noreugenin is evolving. More research is needed to fully characterize its properties, potential applications, and safety profile.
  • This analysis is based on publicly available scientific research and may not be inclusive of all ongoing research efforts.
, including:

  • Acid-Catalyzed Reactions: The cyclization of precursors like 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD) to form noreugenin occurs under acidic conditions. This process involves a Claisen-type cyclization followed by dehydration to yield the pyrone ring characteristic of noreugenin .
  • Microwave Irradiation: This method enhances reaction rates and yields during the synthesis of noreugenin from malonyl-CoA derivatives .
  • Solid-Support Catalysis: Utilizing solid supports can facilitate the synthesis process, improving efficiency and selectivity .

Noreugenin exhibits a range of biological activities, making it a compound of interest in pharmacological research:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: Noreugenin has been shown to inhibit inflammatory pathways, suggesting its utility in treating inflammatory conditions .
  • Antioxidative Activity: The compound exhibits significant antioxidative properties, helping to neutralize free radicals and reduce oxidative stress .

The synthesis of noreugenin can be achieved through several methods:

  • Microbial Fermentation: Utilizing genetically modified strains of Corynebacterium glutamicum allows for efficient production of noreugenin through metabolic engineering .
  • Chemical Synthesis: The compound can be synthesized chemically via acid-catalyzed cyclization from suitable precursors like malonyl-CoA derivatives.
  • Natural Extraction: Noreugenin can also be isolated from plant sources where it naturally occurs.

Noreugenin has several applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Cosmetics: Due to its antioxidative effects, noreugenin is explored as an ingredient in skincare products aimed at reducing oxidative damage.
  • Food Industry: Its potential health benefits may lead to its incorporation into functional foods or dietary supplements.

Several compounds share structural or functional similarities with noreugenin. Here are some notable examples:

CompoundStructure/FamilyUnique Features
EugenolPhenolic compoundFound in clove oil; strong analgesic effects
FlavonoidsPolyphenolic compoundsDiverse biological activities; often antioxidant
CoumarinsBenzopyrone familyKnown for anticoagulant properties

Noreugenin stands out due to its specific hydroxylation pattern and unique combination of biological activities that differentiate it from these similar compounds. Its dual role as both an antioxidant and an anti-inflammatory agent highlights its potential for therapeutic applications beyond those of eugenol or coumarins .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

UNII

M0KFC1Q5JC

Other CAS

1013-69-0

Wikipedia

5,7-dihydroxy-2-methylchromone

Dates

Modify: 2023-08-15

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